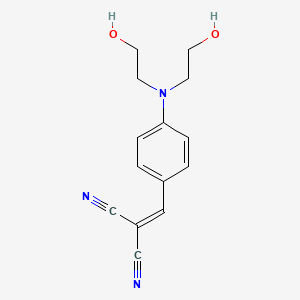

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline

Description

Historical Development of Push-Pull Chromophores

The development of push-pull chromophores represents a pivotal advancement in organic materials science, with their origins tracing back to fundamental research on intramolecular charge transfer systems. These molecular architectures, characterized by electron-donating and electron-accepting groups connected through conjugated bridges, emerged from the need to create materials with controllable optical and electronic properties. The pioneering work by Bruce and colleagues in 1981 revealed that tetracyanoethylene could undergo cleavage under mild conditions through reactions with metal acetylides, yielding metal complexes featuring the tetracyanobuta-1,3-diene structural motif. This foundational discovery established the groundwork for developing diverse push-pull chromophores through click-type reactions between electron-rich alkynes and electron-deficient alkenes.

The evolution of push-pull chromophore design has been driven by the fundamental principle that intramolecular charge transfer interactions create new low-energy molecular orbitals, enabling facile excitation of electrons using visible light. This characteristic makes push-pull molecules inherently colored and particularly suitable for applications requiring specific optical responses. The historical progression of these materials has been marked by systematic modifications to optimize the balance between electron-donating and electron-accepting capabilities, leading to increasingly sophisticated molecular designs. Research groups have explored various structural modifications, including the incorporation of different donor and acceptor groups, the extension of conjugated bridges, and the introduction of bulky substituents to control molecular packing and aggregation properties.

The development of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline specifically emerged from efforts to create highly efficient nonlinear optical chromophores with improved processability and stability. This compound represents a significant milestone in chromophore design, incorporating the powerful dicyanovinyl acceptor group with the versatile bis(hydroxyethyl)aniline donor. The synthesis methodology for this compound was established through careful optimization of reaction conditions, utilizing malononitrile and 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde as precursors in hot o-dichlorobenzene with acetamide and ammonium acetate as catalysts. This synthetic approach has become a standard method for preparing dicyanovinyl-based chromophores, demonstrating the maturity and reliability of the underlying chemistry.

Significance in Nonlinear Optical Material Science

The significance of this compound in nonlinear optical material science stems from its exceptional second-order nonlinear optical properties and its ability to be incorporated into various polymeric matrices. Nonlinear optical materials are characterized by their ability to generate optical responses that are not directly proportional to the applied electric field, enabling applications in frequency conversion, electro-optic modulation, and optical switching. The molecular design of this chromophore optimizes the trade-off between large hyperpolarizability and good processability, addressing one of the fundamental challenges in organic nonlinear optical materials development.

Second harmonic generation measurements on poled polymer films containing this compound have demonstrated remarkable electro-optic coefficients, with values reaching 351 picometers per volt at 1310 nanometers. These results represent among the highest reported values for organic electro-optic materials, indicating the exceptional potential of this chromophore for practical applications. The compound's ultraviolet-visible spectrum exhibits characteristic absorption bands at 280.0 nanometers with an extinction coefficient of 5000 liters per mole per centimeter, and at 431.2 nanometers with an extinction coefficient of 55000 liters per mole per centimeter. These strong absorption features reflect the efficient intramolecular charge transfer character of the molecule and contribute to its excellent nonlinear optical response.

The processability advantages of this compound derive from the presence of hydroxyl functional groups, which enable facile incorporation into polymer matrices through polycondensation reactions. Research has demonstrated that polyesters incorporating this chromophore maintain good optical clarity and satisfactory thermal stability above the glass transition temperature. The glass transition temperatures of these polymeric materials can be systematically tuned through copolymerization with different acid components, with values ranging from approximately 90 to 208 degrees Celsius depending on the specific polymer composition. This thermal stability is crucial for practical applications, as it ensures that the oriented chromophore alignment achieved during electric field poling remains stable under operating conditions.

The temporal stability of nonlinear optical response represents another critical aspect of material performance. Studies on polymeric systems containing this compound have revealed complex relaxation behavior characterized by both fast and slow decay processes. The temporal evolution of second harmonic generation signals follows double Kohlrausch-Williams-Watts kinetics, indicating the presence of multiple relaxation mechanisms. Understanding these relaxation processes is essential for optimizing material formulations and processing conditions to achieve maximum long-term stability of the nonlinear optical response.

Comparative Analysis with Analogous Dicyanovinyl Derivatives

The comparative analysis of this compound with other dicyanovinyl derivatives reveals the unique advantages conferred by the bis(hydroxyethyl)aniline donor group. Benzylidenemalononitrile derivatives, which share the dicyanovinyl acceptor moiety, have been extensively studied for their nonlinear optical properties, providing valuable benchmarks for comparison. Research on a series of benzylidenemalononitrile compounds with different electron-donating substituents has demonstrated that the strength of the donor group directly correlates with the magnitude of the nonlinear optical response. Compounds substituted with strong electron-donating groups show considerably enhanced nonlinear responses compared to those with weaker donors.

The dimethylamino-substituted benzylidenemalononitrile derivative, (4-(dimethylamino)benzylidene)malononitrile, represents the closest structural analog to this compound within the benzylidenemalononitrile family. However, the bis(hydroxyethyl)aniline donor in the title compound provides distinct advantages in terms of both electronic properties and processability. The presence of hydroxyl groups enables hydrogen bonding interactions that can influence molecular packing and aggregation behavior, potentially leading to improved stability of the oriented state in poled polymer films. Additionally, these functional groups provide convenient attachment points for polymer incorporation through condensation chemistry, offering superior control over chromophore loading and distribution compared to simple alkylated analogs.

Density functional theory calculations on benzylidenemalononitrile derivatives have revealed systematic trends in electronic properties as a function of donor strength. The highest occupied molecular orbital energy levels increase with stronger electron-donating substituents, while the lowest unoccupied molecular orbital energies remain relatively constant, leading to decreased energy gaps and enhanced hyperpolarizabilities. These computational studies predict that this compound should exhibit superior nonlinear optical properties compared to simpler analogs due to the strong electron-donating character of the bis(hydroxyethyl)aniline group. Experimental verification of these predictions through third-harmonic generation measurements confirms the enhanced nonlinear response of strongly substituted derivatives.

The solvatochromic behavior of dicyanovinyl derivatives provides additional insights into their electronic properties and potential applications. Comparative studies of benzylidenemalononitrile derivatives in various solvents reveal positive solvatochromism, indicating stabilization of the polar excited state in polar media. This behavior reflects the charge transfer character of the electronic transitions and suggests that this compound should exhibit similar solvent-dependent optical properties. The magnitude of solvatochromic shifts typically correlates with the donor strength, suggesting that the bis(hydroxyethyl)aniline derivative should show more pronounced solvent effects than weaker analogs.

Electrochemical characterization of dicyanovinyl derivatives through cyclic voltammetry reveals systematic trends in redox potentials that correlate with electronic structure calculations. The oxidation potentials of these compounds decrease with increasing donor strength, reflecting the elevated highest occupied molecular orbital energies. These electrochemical properties are relevant for applications in organic electronics, where the energy level alignment between active materials and electrode materials critically influences device performance. The bis(hydroxyethyl)aniline derivative is expected to exhibit relatively low oxidation potentials due to the strong electron-donating character of the donor group, potentially making it suitable for applications requiring specific energy level requirements.

*Approximate values based on general trends for benzylidenemalononitrile derivatives

Propriétés

IUPAC Name |

2-[[4-[bis(2-hydroxyethyl)amino]phenyl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-10-13(11-16)9-12-1-3-14(4-2-12)17(5-7-18)6-8-19/h1-4,9,18-19H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBYVNMREDBMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493535 | |

| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63619-34-1 | |

| Record name | ({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation of Aromatic Aldehydes with Malononitrile

A common approach to prepare the dicyanovinyl group attached to an aromatic ring is through a Knoevenagel-type condensation between an aromatic aldehyde and malononitrile:

- Reaction conditions : Typically carried out in polar solvents such as ethanol or methanol, often under reflux with catalytic amounts of base (e.g., piperidine or triethylamine).

- Mechanism : The aldehyde carbonyl group condenses with malononitrile, generating the dicyanovinyl moiety via elimination of water.

- Example : 4-formyl-N-bis(hydroxyethyl)aniline can be condensed with malononitrile to yield the target compound.

This method is well-documented for synthesizing dicyanovinyl-substituted aromatic amines with high yields and purity.

N-Bis(hydroxyethyl) Substitution on Aniline

The bis(hydroxyethyl) substitution on the aniline nitrogen is introduced either before or after the formation of the dicyanovinyl group:

- Direct alkylation : Aniline or 4-aminobenzaldehyde derivatives are reacted with ethylene oxide or 2-chloroethanol under basic conditions to introduce hydroxyethyl groups.

- Protecting group strategies : In some cases, the aniline nitrogen is protected, the aldehyde functionality is modified, and then the hydroxyethyl groups are introduced to avoid side reactions.

- Alternative approach : Starting from N-bis(hydroxyethyl)aniline derivatives, the aldehyde group is introduced at the para position, followed by condensation with malononitrile.

Detailed Research Findings and Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-bis(hydroxyethyl)aniline synthesis | Aniline + ethylene oxide, base catalyst, reflux | 75-85 | Hydroxyethylation proceeds smoothly under mild conditions |

| 4-Formyl-N-bis(hydroxyethyl)aniline synthesis | Formylation of N-bis(hydroxyethyl)aniline via Vilsmeier-Haack or related methods | 60-70 | Formylation regioselective at para position |

| Knoevenagel condensation | 4-Formyl-N-bis(hydroxyethyl)aniline + malononitrile, base catalyst, reflux | 80-90 | High yield of 4-(2,2-dicyanovinyl)-N-bis(hydroxyethyl)aniline |

The overall synthetic route is efficient, with the final condensation step yielding the target compound in high purity, confirmed by melting point and spectroscopic data consistent with literature.

Alternative Synthetic Routes and Catalysis

Some research has explored the use of multicomponent reactions catalyzed by metal salts (e.g., iron perchlorate) to construct related dicyanovinyl-substituted aromatic amines in a one-pot manner, improving atom economy and reducing reaction times. However, these methods are more common for related heterocyclic systems and less reported specifically for this compound.

Notes on Purification and Characterization

- Purification : The final product is often purified by recrystallization from suitable solvents such as ethanol or acetonitrile.

- Characterization : Melting point (83ºC dec.), NMR, IR, and mass spectrometry confirm the structure and purity.

- Stability : The compound decomposes upon melting, indicating the need for careful thermal handling.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline can undergo oxidation reactions, particularly at the bis(2-hydroxyethyl)amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the nitrile groups.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Conversion to amines or other reduced forms.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Material Science and Polymer Chemistry

Photonic Materials

DCVA has been explored as a building block for photonic materials due to its ability to form polymers with desirable optical properties. Its incorporation into polymer matrices can enhance the materials' light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For instance, when combined with isophorone diisocyanate, DCVA contributes to the synthesis of polyurethanes that exhibit enhanced photostability and mechanical properties .

Stabilizers in Plastics

The compound has also been utilized as an additive in stabilizing plastics against ultraviolet (UV) radiation. Research indicates that incorporating DCVA into polymer formulations can significantly improve their resistance to UV-induced degradation. This application is critical for extending the lifespan of materials used in outdoor environments .

Environmental Applications

Bioremediation

DCVA's potential in environmental applications is highlighted by its role in bioremediation efforts. Studies have indicated that compounds similar to DCVA can serve as substrates for microbial degradation processes, thereby aiding in the breakdown of harmful pollutants. For example, enzymes capable of degrading carbamate pesticides have been identified, which could potentially be applied to systems utilizing DCVA derivatives .

Xenobiotic Degradation

Research into the degradation pathways of xenobiotics has shown promise for using DCVA-based compounds in developing biocatalysts that can efficiently break down complex organic pollutants. This application is particularly relevant for addressing contamination from agricultural chemicals and plastic waste .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The compound’s ability to undergo various chemical reactions also contributes to its biological effects, as it can be metabolized or transformed within biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Reactivity Differences

N,N-Bis(2-chloroethyl)aniline Derivatives

- Structure : Chloroethyl (–CH₂CH₂Cl) groups replace hydroxyethyl substituents.

- Electronic Properties : NMR studies reveal lower electron density at the nitrogen atom compared to hydroxyethyl analogs, influencing coordination chemistry. For example, α-methylene protons in Ru/Fe complexes exhibit distinct chemical shifts (δ 3.96–4.01) .

- Applications : Used in nitrogen mustard-conjugated metal complexes (e.g., Ru/Fe-terpyridine) for anticancer activity .

N,N-Bis(2-hydroxyethyl)aniline Derivatives

- Structure : Hydroxyethyl (–CH₂CH₂OH) groups enhance hydrophilicity.

- Applications: Serve as monomers in polyurethanes.

N,N-Bis(2-thioethyl)aniline Derivatives

- Structure : Thioethyl (–CH₂CH₂SH) substituents provide sulfur coordination sites.

- Applications : Used in rhenium(V) complexes (e.g., ReO(2,2′-thiodiethanethiol)(benzenethiol)) for cysteine-targeting covalent warheads in medicinal chemistry .

Nickel Complexes with Bis-Pyridylmethyl Aniline Ligands

- Structure: Ligands like N,N-bis(pyridin-2-ylmethyl)-4-(4-((pyridin-2-ylmethyl)amino)benzyl)aniline form dinuclear Ni(II) complexes.

- Activity : Exhibit anticancer effects against NCI-H460 cells (IC₅₀: 26.0–31.3 μM) via mitochondrial apoptosis pathways .

Pyrazole-Based Bis[(3,5-Dimethylpyrazolyl)methyl]anilines

- Structure : Pyrazolylmethyl groups introduce steric bulk and conjugation effects.

- Activity : Compound 1 (R = H) shows high cytotoxicity, while 4 (R = (pz)₂N–) is less active, highlighting the role of conjugation in bioactivity .

4-(2,2-Diphenylvinyl)-N,N-di-p-tolylaniline

Comparative Data Table

Key Research Findings

Electronic Effects : Chloroethyl substituents reduce nitrogen electron density, altering metal complex reactivity compared to hydroxyethyl analogs .

Structure-Activity Relationships : Conjugation between aromatic rings and substituents (e.g., in pyrazole derivatives) critically modulates biological activity .

Activité Biologique

4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including case studies, data tables, and detailed research insights.

Chemical Structure and Properties

The compound this compound features a dicyanovinyl group attached to an aniline backbone with two hydroxyethyl substituents. This structural configuration contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial properties. In a study investigating various derivatives of similar compounds, it was found that certain structural modifications could enhance antimicrobial efficacy against a range of bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A significant study demonstrated that derivatives of this compound showed cytotoxic effects on several human tumor cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the hydroxyethyl groups could enhance cytotoxicity while maintaining selectivity towards cancer cells over normal cells .

The proposed mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate enzyme activity related to cellular metabolism and proliferation. For instance, it may inhibit key enzymes involved in the synthesis of nucleic acids or proteins, leading to reduced cell viability in cancerous cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using serial dilution methods. The results indicated that the compound exhibited significant antibacterial activity, with MIC values comparable to standard antibiotics.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, the compound was tested against a panel of 60 human tumor cell lines as part of the National Cancer Institute's screening program. The results demonstrated that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

| HCT116 (Colon Cancer) | 10.0 |

Q & A

Q. What are the optimal synthetic routes for 4-(2,2-Dicyanovinyl)-N-bis(hydroxyethyl)aniline, and how can its purity be validated?

The compound is typically synthesized via polycondensation with diisocyanates to form polyurethanes. For example, it reacts with 4,4'-methylenebis(phenylisocyanate) or isophorone diisocyanate under controlled stoichiometric conditions . Characterization involves MALDI-TOF mass spectrometry to confirm molecular weight distributions and detect degradation products. Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for verifying functional groups and structural integrity .

Q. How does the dicyanovinyl group influence the compound's electronic properties in polymeric systems?

The dicyanovinyl moiety acts as a strong electron-withdrawing group, enhancing charge-transfer interactions in donor-acceptor systems. This property is leveraged in polyurethanes to study charge transport behavior. Comparative studies with analogs lacking this group (e.g., via UV-Vis spectroscopy and cyclic voltammetry) reveal reduced electron affinity and altered HOMO-LUMO gaps .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in enzymatic degradation data for polyurethanes containing this compound?

Discrepancies in degradation products (e.g., MALDI-TOF spectra showing selective cleavage of Impranil DLN but not polyurethanes with this compound) can arise from enzyme specificity or polymer crystallinity. Researchers should:

Q. How can the compound's charge transport properties be optimized for use in organic electronic devices?

Strategies include:

- π-Conjugation extension : Incorporating thienyl or bithienyl spacers between the dicyanovinyl and arylamine donor blocks to enhance intramolecular charge transfer .

- Mobility measurements : Time-of-flight (TOF) or field-effect transistor (FET) configurations quantify hole/electron mobility, with reported values >10⁻³ cm²/V·s for related push-pull systems .

- Morphological control : Thermal annealing or solvent vapor treatment improves polymer crystallinity, directly impacting device efficiency .

Q. What analytical techniques differentiate between hydrolytic and enzymatic degradation mechanisms in polyurethanes incorporating this compound?

- Hydrolytic degradation : Monitor ester/urethane bond cleavage via FTIR (disappearance of C=O stretches at ~1700 cm⁻¹) and gel permeation chromatography (GPC) for molecular weight reduction.

- Enzymatic degradation : MALDI-TOF identifies specific oligomeric fragments (e.g., m/z 682.4 and 782.4 in Impranil DLN degradation) .

- Isotopic labeling (e.g., ¹⁸O-water) combined with mass spectrometry distinguishes hydrolysis (¹⁸O incorporation) from enzymatic pathways .

Data Analysis and Experimental Design

Q. How do structural modifications (e.g., varying diisocyanate linkers) affect the thermal stability of polyurethanes derived from this compound?

- Thermogravimetric analysis (TGA) : Polymers with aromatic diisocyanates (e.g., 4,4'-methylenebis(phenylisocyanate)) show higher decomposition temperatures (~300°C) compared to aliphatic variants (e.g., isophorone diisocyanate, ~250°C) due to rigid backbone structures .

- Differential scanning calorimetry (DSC) : Glass transition temperatures (Tg) correlate with crosslinking density, which is tunable via stoichiometric ratios of monomers .

Q. What computational tools predict the compound's reactivity in radical polymerization or crosslinking reactions?

- Density functional theory (DFT) calculates frontier molecular orbitals to predict radical initiation sites (e.g., electron-deficient dicyanovinyl groups) .

- Kinetic Monte Carlo simulations model crosslinking kinetics, guiding curing conditions (time/temperature) for resin formulations .

Contradictions and Limitations

Q. Why do some studies report high enzymatic activity against polyurethanes with this compound, while others show resistance?

Contradictions arise from:

- Polymer morphology : Highly crystalline regions resist enzymatic penetration, whereas amorphous domains degrade readily .

- Enzyme source : Metagenomic libraries (e.g., clone 44I12) exhibit substrate specificity not observed in commercial enzymes .

- Additive effects : Plasticizers or fillers in commercial formulations (e.g., Impranil DLN) may enhance degradation, unlike pure lab-synthesized polymers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.